1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol

Description

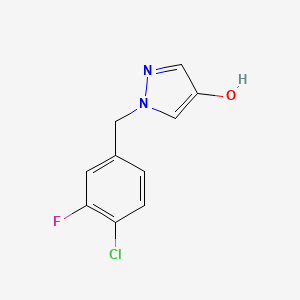

1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol is a halogenated pyrazole derivative characterized by a 4-chloro-3-fluorobenzyl group at position 1 of the pyrazole ring and a hydroxyl group at position 4 (Fig. 1). The molecular formula is C₁₀H₇ClFN₂O, with a molecular weight of 225.63 g/mol (inferred from analogs in ). While direct synthesis data for this compound are absent in the provided evidence, related analogs are synthesized via alkylation or coupling reactions (e.g., using THF or ethanol as solvents) .

Properties

IUPAC Name |

1-[(4-chloro-3-fluorophenyl)methyl]pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFN2O/c11-9-2-1-7(3-10(9)12)5-14-6-8(15)4-13-14/h1-4,6,15H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLOJJZWMRNIBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN2C=C(C=N2)O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Crystallization and Purification via Salt Formation

Method Overview:

The predominant approach involves synthesizing the metal salt of the compound, such as potassium or sodium 1-(4-chlorophenyl)pyrazol-3-olate, followed by acidification to obtain the free pyrazol-4-ol. This method is detailed in a patent describing the preparation of crystalline 1-(4-chlorophenyl)pyrazol-3-ol, which is structurally similar to the target compound.

- Formation of Metal Salt: Reacting the precursor with potassium or sodium hydroxide to generate the metal salt in aqueous solution.

- Crystallization: The metal salt solution is crystallized via cooling or evaporative crystallization, often employing solvents like anisole or cyclopentyl methyl ether. For example, anisole is preferred due to its suitable polarity and boiling point.

- Acidification: The metal salt is acidified with inorganic or organic acids (e.g., hydrochloric acid) to precipitate the free pyrazol-4-ol.

- Isolation: The precipitate is filtered, washed, and dried, yielding high-purity crystalline compound.

- Crystallization is optimized at temperatures around 88°C, with cooling to approximately 10°C to induce crystallization.

- The process yields high-purity polymorph I, characterized by specific X-ray diffraction patterns and melting points (~180°C).

- High purity and crystalline form control.

- Suitable for large-scale production.

Multi-Step Organic Synthesis Using Aromatic Precursors

Method Overview:

A more complex route involves multi-step reactions starting from commercially available chlorinated and fluorinated aromatic compounds, progressing through various organic transformations such as halogenation, cyclization, and oxidation.

- Preparation of Chlorinated and Fluorinated Benzyl Precursors: Using electrophilic aromatic substitution or nucleophilic aromatic substitution to introduce chloro and fluoro groups.

- Formation of Pyrazole Ring: Reacting hydrazine derivatives with substituted ketones or aldehydes under reflux conditions to form the pyrazole core.

- Functionalization: Further modifications, such as hydroxylation or substitution, to introduce the pyrazol-4-ol moiety.

- Synthesis of related compounds like 1-(4-chloro-2-hydroxy-5-methylphenyl)-3-(pentafluorophenyl) derivatives demonstrates the feasibility of constructing such heterocycles via reflux methods, with reaction times ranging from 5 to 24 hours.

- Use of reagents like POCl₃, pyridine, and hydrochloric acid facilitates cyclization and substitution steps.

- Flexibility in substituent variation.

- Potential for structural diversification.

Crystallization Techniques and Solvent Selection

Method Overview:

Crystallization is a critical step for obtaining pure polymorphs. The process involves solvent selection, temperature control, and seed crystal addition to optimize crystal quality.

- Solvent Choice: Anisole and cyclopentyl methyl ether are preferred due to their boiling points and solubility profiles.

- Temperature Control: Cooling from reflux (~88°C) to near 10°C over several hours promotes crystallization.

- Seeding: Addition of seed crystals (0.001–10% by weight) enhances crystal growth and polymorph control.

- Crystals obtained via cooling crystallization exhibit characteristic diffraction patterns, ensuring phase purity.

- Melting points are confirmed by DSC at approximately 180°C, indicating high thermal stability.

Summary of Preparation Data

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro and fluoro substituents on the benzyl group can be replaced by other nucleophiles under appropriate conditions.

Oxidation and reduction: The pyrazole ring can be subjected to oxidation or reduction reactions to modify its electronic properties.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used in acidic or basic media.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.

Scientific Research Applications

1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, or anticancer properties.

Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or enhanced electronic characteristics.

Biological Research: It can be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The chloro and fluoro substituents can enhance binding affinity and selectivity through electronic and steric effects.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs and their substituent differences are summarized below:

Physicochemical Properties

Hydrogen Bonding and Solubility :

- The hydroxyl group at position 4 in the target compound enables hydrogen bonding, similar to analogs like 1-(4-chlorophenyl)-1H-pyrazol-4-ol (OH proton at δ 6.00 ppm in ¹H NMR) .

- Pyrazolone derivatives (e.g., 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one ) exhibit C-H⋯O and C-H⋯π interactions in crystal structures, enhancing thermal stability .

- Electronic Effects: Electron-withdrawing groups (Cl, F, NO₂) decrease electron density on the pyrazole ring, affecting reactivity. For example, chalcone epoxides with electron-withdrawing substituents require longer reaction times (1 h 20 min vs. 35 min for electron-donating groups) . The trifluoromethyl group in 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol () increases acidity compared to chloro/fluoro analogs.

Biological Activity

1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol is a pyrazole derivative that has garnered attention for its potential biological activities. The unique arrangement of the chloro and fluoro substituents on the benzyl group significantly influences its reactivity and biological interactions. This article explores the compound's synthesis, biological activities, mechanisms of action, and comparative studies with related compounds.

Synthesis

The synthesis of this compound typically involves the following steps:

- Preparation of 4-Chloro-3-fluorobenzyl Bromide : This intermediate is synthesized by reacting 4-chloro-3-fluorobenzyl alcohol with bromine in the presence of triphenylphosphine in dichloromethane at low temperatures.

- Formation of the Target Compound : The bromide is then reacted with pyrazole in a basic environment (e.g., potassium carbonate) using solvents like dimethylformamide (DMF) under elevated temperatures to yield the final product.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. In vitro assays demonstrate that it can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This suggests a potential therapeutic role in conditions like arthritis and other inflammatory disorders .

Anticancer Activity

The pyrazole scaffold has been extensively explored for anticancer properties. Studies have shown that similar compounds can inhibit key kinases involved in cancer progression, such as Aurora kinases. For example, modifications to the pyrazole structure have resulted in potent inhibitors with IC50 values in the low micromolar range against cancer cell lines .

The mechanism through which this compound exerts its biological effects likely involves binding to specific enzymes or receptors. The presence of chloro and fluoro groups enhances its binding affinity and selectivity due to electronic and steric effects. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to therapeutic outcomes.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:

| Compound | Structure | Biological Activity | Notable Features |

|---|---|---|---|

| 1-(4-Chlorobenzyl)-1H-pyrazol-4-ol | Structure | Moderate antimicrobial | Lacks fluoro substituent |

| 1-(4-Fluorobenzyl)-1H-pyrazol-4-ol | Structure | Low anti-inflammatory | Lacks chloro substituent |

| 1-(3-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol | Structure | Similar activity profile | Different positioning of substituents |

The unique combination of chloro and fluoro groups in this compound may enhance its biological activity compared to other derivatives.

Case Studies

Several studies have highlighted the biological efficacy of pyrazole derivatives:

- Study on Antimicrobial Activity : A recent study demonstrated that a series of pyrazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing MIC values below 10 µg/mL.

- Anti-inflammatory Research : In vivo studies indicated that pyrazole derivatives could reduce inflammation markers in animal models, showcasing their potential as therapeutic agents for chronic inflammatory diseases.

- Kinase Inhibition Studies : A study involving structural modifications on pyrazole scaffolds revealed that certain derivatives could inhibit Aurora kinases effectively, making them promising candidates for anticancer drug development.

Q & A

Basic Question: What are the standard synthetic routes for preparing 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol?

Answer:

A common method involves condensation reactions between substituted hydrazines and α,β-unsaturated ketones. For example, analogous pyrazole derivatives (e.g., 1-(2,4-dinitrophenyl)-3-phenyl-5-(4-methoxyphenyl)-1H-pyrazol-4-ol) are synthesized by refluxing epoxides with hydrazine derivatives in glacial acetic acid, followed by recrystallization (e.g., ethanol-water mixtures) . Key considerations:

- Electron-withdrawing groups (e.g., Cl, F) on the benzyl ring may require longer reaction times due to reduced nucleophilicity.

- Reaction monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (5:1) is effective for tracking intermediate formation .

Basic Question: How is NMR spectroscopy used to characterize substituent effects in this compound?

Answer:

Protons on the aromatic rings exhibit downfield shifts (e.g., 7.41–9.27 ppm for 1H-pyrazol-4-ol derivatives) due to electron-withdrawing substituents (Cl, F), which deshield adjacent protons . Specific features:

- Methoxy groups : Upfield shifts (~2.32 ppm) due to electron donation .

- Hydroxyl proton : The pyrazole -OH group appears upfield (~6.00 ppm) but may broaden due to hydrogen bonding .

- Fluorine coupling : ¹⁹F NMR can resolve splitting patterns from adjacent substituents (e.g., 3-fluorobenzyl groups).

Advanced Question: What crystallographic techniques are optimal for resolving the hydrogen-bonding network in this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) with SHELX refinement (e.g., SHELXL for small molecules) is preferred. Key steps:

- Data collection : Use low-temperature (100 K) settings to minimize thermal motion .

- Hydrogen bonding analysis : Apply graph set analysis (e.g., Etter’s formalism) to classify motifs like R₂²(8) rings formed via O–H···N or N–H···O interactions .

- Validation : Ensure a data-to-parameter ratio >14.2 and R-factor <0.08 for high reliability .

Advanced Question: How do electronic effects of 4-Cl and 3-F substituents influence reactivity in cross-coupling reactions?

Answer:

The 4-Cl group is a strong electron-withdrawing meta-director, while 3-F (ortho/para-directing) introduces steric hindrance. Example applications:

- Suzuki-Miyaura coupling : Use Pd catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids. The 4-Cl group may slow reactivity compared to electron-donating substituents.

- Electrophilic substitution : Fluorine’s inductive effect deactivates the ring, favoring reactions at the less hindered para position relative to the pyrazole .

Advanced Question: What computational methods predict the biological activity of this compound?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Electrostatic potential maps : Identify nucleophilic/electrophilic regions for binding pocket interactions.

- ADMET properties : LogP values (~2.5–3.0 for similar pyrazoles) suggest moderate blood-brain barrier permeability .

- Docking studies : Compare with carbonic anhydrase IX inhibitors (e.g., 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethyl pyrazole) to assess anticancer potential .

Basic Question: How to optimize purification for high-purity samples?

Answer:

- Recrystallization : Use ethanol-water (3:1) for polar impurities.

- Column chromatography : Silica gel with gradient elution (hexane → ethyl acetate) resolves non-polar byproducts .

- Melting point analysis : Sharp melting points (e.g., 160–162°C for analogous compounds) confirm purity .

Advanced Question: How do steric effects from the benzyl group impact supramolecular assembly?

Answer:

The 4-chloro-3-fluorobenzyl group introduces steric bulk, favoring π-π stacking between pyrazole rings over hydrogen bonding. In crystal structures of related compounds (e.g., 1-(4-chlorophenyl)-4-benzoyl-3-methyl-1H-pyrazol-5-ol), this results in layered packing with van der Waals interactions dominating .

Advanced Question: What strategies resolve contradictions in spectral data during structure elucidation?

Answer:

- 2D NMR : HSQC/HMBC correlations confirm connectivity between pyrazole C4-OH and benzyl substituents.

- Mass spectrometry : High-resolution ESI-MS (e.g., m/z 253.0372 for [M+H]⁺) validates molecular formula .

- Comparative analysis : Cross-check with published analogs (e.g., 1-(4-chlorophenyl)-1H-pyrazol-4-ol, CAS 77458-30-1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.